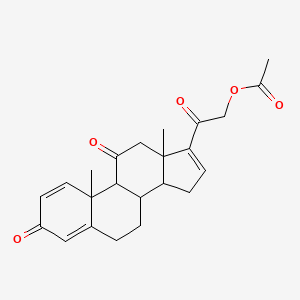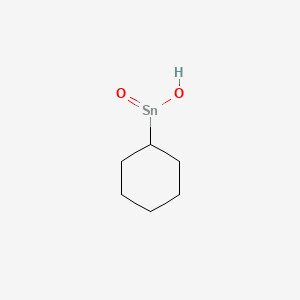
Methyl 4-anilino-3-methylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Anilino-3-méthylpipéridine-4-carboxylate de méthyle est un composé chimique appartenant à la classe des dérivés de la pipéridine. Ce composé est connu pour ses applications diverses dans divers domaines, y compris la chimie, la biologie, la médecine et l’industrie. Il est caractérisé par sa structure unique, qui comprend un cycle pipéridine substitué par un groupe aniline et un groupe ester méthylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Anilino-3-méthylpipéridine-4-carboxylate de méthyle implique généralement la réaction de la 4-anilino-3-méthylpipéridine avec le chloroformiate de méthyle. La réaction est réalisée en présence d’une base, telle que la triéthylamine, pour neutraliser l’acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est ensuite agité à température ambiante pendant plusieurs heures pour assurer la conversion complète des matières premières en produit souhaité .
Méthodes de production industrielle
Pour la production à l’échelle industrielle, la synthèse du 4-Anilino-3-méthylpipéridine-4-carboxylate de méthyle peut être optimisée en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions de réaction, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. En outre, l’utilisation de systèmes automatisés peut réduire le risque d’erreur humaine et améliorer l’efficacité globale du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Anilino-3-méthylpipéridine-4-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium pour convertir le groupe ester en alcool.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe aniline peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Divers nucléophiles en présence d’un solvant approprié, tel que le diméthylformamide.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Dérivés de la pipéridine substitués.
Applications de la recherche scientifique
Le 4-Anilino-3-méthylpipéridine-4-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Employé dans l’étude de l’inhibition enzymatique et des essais de liaison aux récepteurs.
Médecine : Enquête sur son utilisation potentielle comme analgésique et anesthésique.
Industrie : Utilisé dans la production de produits chimiques de spécialité et d’intermédiaires pour divers procédés industriels
Applications De Recherche Scientifique
Methyl 4-anilino-3-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential use as an analgesic and anesthetic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
Le mécanisme d’action du 4-Anilino-3-méthylpipéridine-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs opioïdes. Le composé se lie à ces récepteurs, ce qui entraîne l’activation des voies de signalisation intracellulaires qui entraînent des effets analgésiques et anesthésiques. L’affinité de liaison et la sélectivité du composé pour différents sous-types de récepteurs jouent un rôle crucial dans la détermination de son profil pharmacologique .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Pipéridine-4-carboxylate de méthyle
- Lofentanil
- Carfentanil
Unicité
Le 4-Anilino-3-méthylpipéridine-4-carboxylate de méthyle est unique en raison de son motif de substitution spécifique sur le cycle pipéridine, qui confère des propriétés chimiques et pharmacologiques distinctes. Comparé à des composés similaires, il présente une affinité de liaison et une sélectivité différentes pour les récepteurs opioïdes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
methyl 4-anilino-3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3 |
Clé InChI |
PPYCOHQKAGCQAR-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCC1(C(=O)OC)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)

![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)


![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)

![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)

